AML-focused labs often use generic diamidines that cannot reproduce the transcriptional reprogramming critical for PU.1 research. DB2115 tetrahydrochloride solves this by acting as a true 'pharmacological transcription factor redistributor' that repositions PU.1 on chromatin without altering its protein level, uniquely enabling dissection of PU.1 cistrome plasticity.
- Kd=1.0 nM for the PU.1 ETS domain; disrupts PU.1-DNA binding with IC50=2.3 nM.
- Validated in vivo: 55% tumor burden reduction, 60% survival extension in AML PDX models.
- Supplied with full QC documentation; ≥98% HPLC purity ensures reproducible target engagement.
Molecular FormulaC32H34Cl4N8O2
Molecular Weight704.5 g/mol
Cat. No.B10828032
⚠ Attention: For research use only. Not for human or veterinary use.
DB2115 Tetrahydrochloride: Selective PU.1 Inhibitor for AML Research
DB2115 tetrahydrochloride (CAS: 1366126-19-3) is a synthetic, small-molecule heterocyclic diamidine classified as a potent and selective inhibitor of the transcription factor PU.1 [1]. This compound, with a molecular formula of C32H34Cl4N8O2, is primarily supplied for research purposes to investigate hematologic malignancies, particularly acute myeloid leukemia (AML) [2]. As a PU.1-DNA binding inhibitor, DB2115 acts as a 'transcription factor redistributor,' altering PU.1's chromatin binding landscape without affecting its protein levels, thereby driving myeloid differentiation in AML models [3]. Its tetrahydrochloride salt form enhances solubility in aqueous and DMSO-based solutions, facilitating its use in a variety of in vitro and in vivo experimental systems [4].
Selection LogicTranscription factor redistributor mechanism in AML models
Research ContextMyeloid differentiation and chromatin dynamics assays
[1] W. David Wilson, et al. Pu.1 inhibitors. Patent WO2017223260A1, 2017. View Source
[2] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. View Source
[3] Steidl U, et al. Transcription Factor Redistributors Pharmacologically Actuate Non-Canonical Gene Networks to Drive AML Differentiation. Blood. 2023;142(Supplement 1):119. View Source
DB2115 Tetrahydrochloride: Non-Interchangeable with Analogs
Despite structural similarities to other heterocyclic diamidines like furamidine (DB75) or DB1976, substituting DB2115 tetrahydrochloride with these analogs is not scientifically equivalent for PU.1-related research. While the classical diamidine DB75 is known for binding AT-rich DNA in kinetoplasts [1], DB2115 demonstrates a unique mechanism of action. It does not simply inhibit PU.1 activity; rather, it acts as a 'pharmacological transcription factor redistributor,' inducing a rapid and specific repositioning of PU.1 across the chromatin [2]. This leads to a dual effect: suppression of some canonical PU.1 target genes and paradoxical activation of others, ultimately driving myeloid differentiation in AML cells [3]. Furthermore, even within the class of next-generation diamidines developed as PU.1 inhibitors (e.g., DB1976, DB2313), differences in biophysical binding properties and resultant cellular effects make them distinct tools [4]. Therefore, experimental outcomes are intrinsically linked to the specific compound used, and general substitution with other PU.1 or diamidine-class compounds will not replicate the precise transcriptional reprogramming and functional consequences observed with DB2115.
Mechanistic uniqueness
Classical diamidines like DB75 lack the TF redistribution mechanism; substituting may not reproduce PU.1 chromatin repositioning.
Transcriptional outcomes differ
DB1976 primarily abrogates DNA binding without the same non-canonical gene network rewiring; experimental endpoints may shift.
Phenotypic divergence
Simple PU.1 knockdown or other inhibitors do not drive the myeloid differentiation phenotype observed with DB2115 in AML models.
[1] Wilson WD, Nguyen B, Tanious FA, et al. Dications that target the DNA minor groove: compound design and preparation, DNA interactions, cellular distribution and biological activity. Curr Med Chem Anticancer Agents. 2005;5(4):389-408. View Source
[2] Steidl U, et al. Transcription Factor Redistributors Pharmacologically Actuate Non-Canonical Gene Networks to Drive AML Differentiation. Blood. 2023;142(Supplement 1):119. View Source
[3] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. View Source
[4] W. David Wilson, et al. Pu.1 inhibitors. Patent WO2017223260A1, 2017. View Source
DB2115 Tetrahydrochloride: Quantitative Comparative Data
PU.1 Binding Affinity vs. DB2313
DB2115 tetrahydrochloride demonstrates a strong binding affinity for the PU.1 ETS domain, as quantified by surface plasmon resonance (SPR). Its equilibrium dissociation constant (Kd) is 1.0 nM [1]. This affinity is directly comparable to another lead diamidine PU.1 inhibitor, DB2313, which exhibits a Kd of 4.8 nM under the same assay conditions, indicating that DB2115 binds to the PU.1-DNA binding domain with an approximately 4.8-fold higher affinity [1].
PU.1 Binding AffinityHead-to-head
Kd 1.0 nM
Supports target-engagement assay context
vs DB2313 4.8 nM; SPR, immobilized PU.1 ETS domain
This 4.8-fold higher binding affinity for the target protein provides a quantifiable rationale for selecting DB2115 over DB2313 when maximal target engagement at lower concentrations is a critical experimental parameter.
[1] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. (Figure 1D) View Source
PU.1-DNA Binding Disruption vs. DB1976
The functional consequence of DB2115 binding is the disruption of the PU.1 protein's ability to bind to its cognate DNA sequence. In an electrophoretic mobility shift assay (EMSA), DB2115 inhibits PU.1-DNA complex formation with an IC50 of 2.3 nM [1]. In a direct comparison using the same assay, the structurally related diamidine DB1976 exhibits a significantly higher IC50 of 13.3 nM, making it 5.8-fold less potent at disrupting this critical protein-DNA interaction [1].
Electrophoretic Mobility Shift Assay (EMSA) using a double-stranded DNA probe containing a PU.1 binding site
Why This Matters
The 5.8-fold greater potency in a functional biochemical assay justifies the selection of DB2115 over DB1976 for experiments where complete and potent blockade of PU.1-DNA interaction is required to elicit a strong phenotypic response.
[1] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. (Figure 1E) View Source
Anti-Proliferative Activity vs. DB1976 in AML Cells
The differential potency of DB2115 translates to a significant effect on cellular proliferation. In MOLM-13 human AML cells, DB2115 reduced cell growth with an IC50 of 3.4 µM [1]. In a cross-study comparison, this anti-proliferative effect is more potent than that of DB1976 (IC50 > 10 µM) and comparable to DB2313 (IC50 ≈ 4 µM) in the same cell line [1]. Furthermore, DB2115 demonstrated dose-dependent inhibition of colony formation in primary human AML samples, with a more pronounced effect than DB1976 or DB2313 at equivalent concentrations [1].
At least 2.9-fold more potent than DB1976 (IC50 3.4 µM vs >10 µM); comparable to DB2313.
Conditions
MOLM-13 human AML cell line; 72-hour treatment; assessed by viable cell counting
Why This Matters
These data provide a direct quantitative basis for selecting DB2115 over DB1976 for cellular assays in AML, as it achieves significant growth inhibition at lower and more experimentally tractable concentrations.
[1] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. (Figure 2F-G) View Source
In Vivo Anti-Tumor Activity vs. Vehicle Control
The therapeutic potential of DB2115 has been validated in preclinical in vivo models of AML. In a murine xenograft model using MOLM-13 cells, daily intraperitoneal administration of DB2115 at 10 mg/kg for 21 days resulted in a 55% reduction in tumor burden compared to vehicle-treated controls [1]. In a separate survival study using a patient-derived xenograft (PDX) model of AML, DB2115 treatment (5 mg/kg, 5 days/week) significantly extended median survival from 42 days (vehicle) to 67 days, representing a 60% increase in lifespan [1]. While direct comparator data for DB1976 or DB2313 are not available from this study, this represents a class-level inference for the potent in vivo anti-leukemic activity of this compound class.
In Vivo Model ResponseClass-level
55% tumor burden reduction 60% survival extension
Reported in vivo model-response context
MOLM-13 xenograft & AML PDX models; vehicle control
In Vivo EfficacyXenograft ModelAMLSurvival Study
Evidence Dimension
In vivo tumor burden reduction and survival extension
Target Compound Data
55% tumor burden reduction; 60% increase in median survival (42 vs. 67 days)
Comparator Or Baseline
Vehicle control
Quantified Difference
55% reduction in tumor burden; 25-day extension in median survival
Conditions
MOLM-13 murine xenograft model (tumor burden) and AML patient-derived xenograft (PDX) model (survival)
Why This Matters
These in vivo data provide compelling evidence for the translational relevance of DB2115, demonstrating that the biochemical and cellular potency observed in vitro translates to meaningful anti-tumor effects and survival benefits in animal models of AML, thereby supporting its selection for advanced preclinical studies.
In Vivo EfficacyXenograft ModelAMLSurvival Study
[1] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. (Figure 6 and related text) View Source
Transcriptional Reprogramming via TF Redistribution
Unlike simple inhibitors, DB2115 functions as a 'Transcription Factor (TF) Redistributor' [1]. In primary AML samples and cell lines, treatment with 5 µM DB2115 led to a complex, non-canonical rewiring of the PU.1 cistrome. CUT&Tag and ATAC-seq analyses revealed that DB2115 caused both loss and gain of PU.1 binding at thousands of genomic loci, with lost peaks mapping to canonical targets like MYC and gained peaks associated with myeloid differentiation genes such as CD14, CD86, and ITGAM (CD11b) [REFS-1, REFS-2]. This is a distinct mechanism from other PU.1 inhibitors like DB1976, which primarily abrogate DNA binding without inducing the same extensive repositioning and chromatin opening [3]. This unique 'redistribution' profile ultimately drives the differentiation of AML cells down the myeloid lineage, a phenotype not observed with simple PU.1 knockdown or some other inhibitors [2].
TF Redistribution MechanismCross-study comparable
PU.1 cistrome rewiring
Supports mechanism-of-action study context
Qualitative difference vs DB1976; CUT&Tag / ATAC-seq analysis
TranscriptomicsChromatin BindingMechanism of ActionDifferentiation Therapy
Evidence Dimension
Mechanism of action - chromatin binding dynamics
Target Compound Data
Induces rapid PU.1 loss and delayed gain at distinct loci; drives myeloid differentiation.
Comparator Or Baseline
DB1976: primarily abrogates DNA binding; less pronounced redistribution effect.
Quantified Difference
Qualitative difference in mechanism: 'redistribution' vs. 'inhibition'.
Conditions
AML cell lines and primary patient samples treated with 1-5 µM DB2115; assessed by CUT&Tag, ATAC-seq, and flow cytometry.
Why This Matters
The unique 'TF redistributor' mechanism of DB2115 is a critical differentiator for procurement. It offers a distinct pharmacological tool for studying transcription factor dynamics, providing a model of PU.1 network rewiring that cannot be achieved with simpler inhibitors, gene knockdown, or other diamidine analogs, making it essential for specific mechanistic investigations in AML.
TranscriptomicsChromatin BindingMechanism of ActionDifferentiation Therapy
[1] Steidl U, et al. Transcription Factor Redistributors Pharmacologically Actuate Non-Canonical Gene Networks to Drive AML Differentiation. Blood. 2023;142(Supplement 1):119. View Source
[2] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. View Source
[3] W. David Wilson, et al. Pu.1 inhibitors. Patent WO2017223260A1, 2017. View Source
DB2115 Tetrahydrochloride: Research Applications
PU.1 Transcriptional Control in AML
DB2115 tetrahydrochloride is the preferred tool for researchers studying the role of the transcription factor PU.1 in AML pathogenesis and as a therapeutic target. Its demonstrated high affinity for the PU.1 ETS domain (Kd = 1.0 nM) and potent disruption of PU.1-DNA binding (IC50 = 2.3 nM) ensure robust target engagement at low nanomolar concentrations in vitro [1]. This is essential for minimizing off-target effects and accurately dissecting PU.1-specific transcriptional programs in AML cell lines like MOLM-13 and in primary patient samples [2].
The unique mechanism of DB2115 as a 'transcription factor redistributor' makes it an indispensable tool for advanced chromatin biology and epigenetics research [1]. Unlike simple inhibitors, DB2115 causes a dynamic repositioning of PU.1 across the genome. This property allows researchers to study the principles of transcription factor cistrome plasticity, pioneer factor activity, and the consequent effects on chromatin accessibility and gene expression [2]. Techniques such as CUT&Tag, ATAC-seq, and PRO-seq following DB2115 treatment are powerful approaches to uncover novel regulatory networks in AML and other cellular contexts where PU.1 plays a critical role [3].
In Vivo Preclinical Studies for AML Therapy
The compound's validated in vivo efficacy in reducing tumor burden by 55% and extending survival by 60% in murine xenograft and PDX models of AML positions DB2115 tetrahydrochloride as a high-value lead compound for preclinical drug development programs [1]. Its efficacy in physiologically relevant models, combined with its novel mechanism of driving myeloid differentiation, supports its use in proof-of-concept studies, combination therapy investigations, and biomarker discovery efforts aimed at advancing new treatments for AML [2].
PU.1-Targeted PROTAC Development Probe
Given its high affinity and specificity for the PU.1 ETS domain, DB2115 tetrahydrochloride serves as an excellent starting point for the development of PU.1-targeting PROTACs (Proteolysis Targeting Chimeras) or molecular glues [1]. Its well-characterized binding pocket and validated cellular activity provide a strong foundation for designing bifunctional molecules that recruit E3 ligases to PU.1, offering a novel strategy for targeted degradation of this critical transcription factor in AML and other hematologic malignancies [2].
Application
Selection Property
Validation Focus
AML transcriptional regulation studies
PU.1-DNA binding inhibition context
PU.1 target gene expression assays
Chromatin dynamics & cistrome analysis
TF redistribution mechanism
CUT&Tag / ATAC-seq endpoint analysis
In vivo AML model-response studies
Xenograft & PDX model context
Tumor burden & survival endpoint monitoring
PU.1 degrader probe design
Binding affinity & pocket characterization
Bifunctional molecule activity screening
[1] Antony-Debré I, Paul A, Leite J, et al. Pharmacological inhibition of the transcription factor PU.1 in leukemia. J Clin Invest. 2017;127(12):4297-4313. View Source
[2] Steidl U, et al. Transcription Factor Redistributors Pharmacologically Actuate Non-Canonical Gene Networks to Drive AML Differentiation. Blood. 2023;142(Supplement 1):119. View Source
[3] GEO Accession viewer: GSE267386 - Pharmacological Repositioning of the transcription factor PU.1 [PRO-seq]. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.